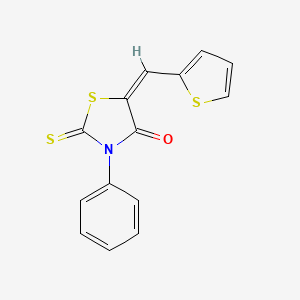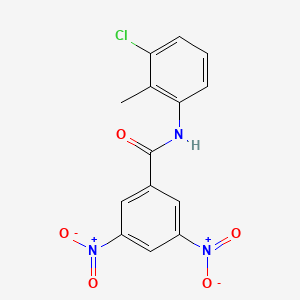![molecular formula C15H13ClN2O4 B11690760 2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690760.png)
2-(3-chlorophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group and a dihydroxyphenylmethylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 3-chlorophenol with acetic anhydride to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. Finally, the condensation of 3-chlorophenoxyacetohydrazide with 2,4-dihydroxybenzaldehyde under acidic conditions yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 2-(3-chlorophenoxy)propionic acid
- 2-(3-chlorophenoxy)propionamide
Uniqueness
2-(3-chlorophenoxy)-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C15H13ClN2O4 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13ClN2O4/c16-11-2-1-3-13(6-11)22-9-15(21)18-17-8-10-4-5-12(19)7-14(10)20/h1-8,19-20H,9H2,(H,18,21)/b17-8+ |
InChI Key |
QOGIPODSDJXLOR-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B11690679.png)
![(3E)-1-[4-(dimethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690682.png)
![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11690684.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-bromobenzohydrazide](/img/structure/B11690686.png)

![6-Bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11690715.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690720.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11690746.png)
![2-chloro-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11690748.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690752.png)
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690755.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11690762.png)
